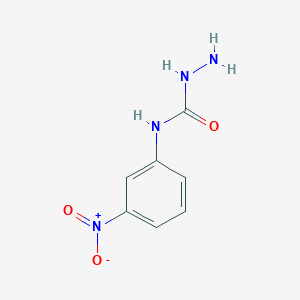

2-(叠氮甲基)-1,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives involves several key strategies, including the use of β-azido disulfides and carboxylic acids in one-pot reactions to achieve thiazoline derivatives with good to excellent yields. For example, Liu et al. (2012) demonstrated a concise and efficient one-pot four-step synthesis of 2,4-disubstituted thiazolines through a cascade of disulfide bond cleavage, thiocarbonylation, Staudinger reduction, and aza-Wittig reaction, leading to the desired thiazolines (Liu, J. Liu, Qi, & Du, 2012).

Molecular Structure Analysis

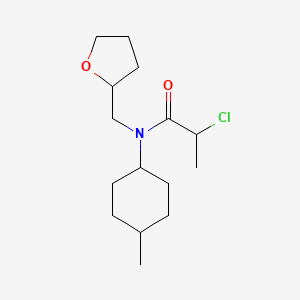

Structural elucidation of thiazole derivatives is often accomplished through spectroscopic methods, including IR, UV, NMR, and sometimes X-ray crystallography. The molecular structure of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide derivatives reflects their potential for engaging in various chemical reactions and forming structurally complex and biologically active molecules.

Chemical Reactions and Properties

Thiazole derivatives participate in a wide range of chemical reactions, such as the reaction with dicarbonyl compounds to yield triazole derivatives, showcasing their reactivity and versatility. Mamedov et al. (1993) explored the synthesis and reactivity of 2-azido-5-phenyl-4-thiazolecarboxylic acid derivatives, highlighting the azide group's role in facilitating nucleophilic substitution and cyclization reactions to produce triazole derivatives (Mamedov, Valeeva, Antokhina, Doroshkina, Chernova, & Nuretdinov, 1993).

科学研究应用

抗肿瘤活性

已确定2-(Azidomethyl)-1,3-噻唑-4-羧酰胺衍生物为有效的Src/Abl激酶抑制剂,在血液和实体肿瘤细胞系中具有出色的抗增殖活性。例如,一种化合物在慢性髓细胞白血病(CML)的K562异种移植模型中口服后表现出活性,显示出完全的肿瘤消退和低毒性在多个剂量水平(Lombardo et al., 2004)。

抗病毒活性

噻唑羧酰胺,包括2-(Azidomethyl)-1,3-噻唑-4-羧酰胺衍生物,显示出抗病毒活性。具体来说,类似2-D-核糖噻唑-4-羧酰胺和2-β-D-核糖噻唑-5-羧酰胺的化合物已经在体外对各种病毒进行了测试,表明具有作为抗病毒剂的潜力(Srivastava et al., 1977)。

抗真菌和抗炎活性

噻唑羧酰胺衍生物已被研究其多样的生物活性,包括抗菌、抗结核、抗癌、抗真菌和抗炎活性。一些衍生物对各种细菌和真菌菌株表现出特定活性(Mhaske et al., 2011)。

合成和立体化学研究

对2-(Azidomethyl)-1,3-噻唑-4-羧酰胺衍生物的合成和立体化学性质的研究非常广泛。研究包括从立体选择性诱导缩合合成以及使用NMR和CD光谱表征立体化学(Jiang et al., 1984)。

生物途径抑制剂

噻唑羧酰胺衍生物已被探索作为各种生物途径的抑制剂。例如,N-(芳基)-4-(咪唑基乙基)噻唑-5-羧酰胺是血管内皮生长因子受体II(VEGFR-2)的有效抑制剂,这是血管生成中的关键途径(Kiselyov et al., 2006)。

固相合成

2-(Azidomethyl)-1,3-噻唑-4-羧酰胺衍生物也已在固相上合成,展示了化学合成方法的多样性和大规模生产的潜力(Kim et al., 2019)。

作用机制

Target of Action

Azido compounds are known to be highly reactive and can interact with various biological targets .

Mode of Action

Azido compounds are known for their reactivity and potential mutagenicity . They can interact with DNA, leading to an increased risk of cancer .

Biochemical Pathways

The presence of azido groups in a compound can potentially interfere with various biochemical processes due to their high reactivity .

Result of Action

Azido impurities in pharmaceuticals are known to pose a risk of carcinogenicity to humans .

Action Environment

The action, efficacy, and stability of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of azido groups . .

属性

IUPAC Name |

2-(azidomethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-5(11)3-2-12-4(9-3)1-8-10-7/h2H,1H2,(H2,6,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQHURSSBGPCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN=[N+]=[N-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)

![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)

![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)

![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)